molecular formula C8H8Br2 B3051071 Dibromoethylbenzene CAS No. 30812-87-4

Dibromoethylbenzene

Cat. No. B3051071
CAS RN: 30812-87-4
M. Wt: 263.96 g/mol
InChI Key: SYHAHHTUPPCPTM-UHFFFAOYSA-N
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Description

Dibromoethylbenzene, also known as 1,2-Dibromo-1-phenylethane, Phenylethylene bromide, or Styrene dibromide, is an organic compound . It has a linear formula of C6H5CH(Br)CH2Br . The CAS Number is 93-52-7 .


Molecular Structure Analysis

Dibromoethylbenzene has a molecular weight of 263.96 g/mol . Its IUPAC Standard InChI is InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 . The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

Dibromoethylbenzene is a solid substance . It has a boiling point of 139-141 °C/15 mmHg and a melting point of 70-74 °C .

Scientific Research Applications

  • Synthesis and Chemical Behavior :

    • Dibromoethylbenzene has been studied for its role in the synthesis of hydrocarbons and its interaction with other chemicals. Wittig (1980) discussed how ring strain in molecules like dibromoethylbenzene can lead to the formation of diradicals, a type of reactive molecule, in certain conditions (Wittig, 1980).
    • Research by Celebre et al. (1988) investigated the rotational potential of the ethyl group in dibromoethylbenzene, providing insights into its molecular dynamics and interactions (Celebre et al., 1988).
  • NMR Spectroscopy and Analysis :

    • Isaac-Lam (2014) used a 45 MHz benchtop NMR spectrometer to identify structures and measure quantities of dibromoethylbenzene and its derivatives. This research demonstrates the practical applications of NMR spectroscopy in understanding the molecular structure of dibromoethylbenzene (Isaac-Lam, 2014).
  • Organic Transformations and Synthesis :

    • Diemer et al. (2011) described methods to synthesize 1,2-dibromobenzene derivatives, highlighting their value as precursors in various organic reactions (Diemer et al., 2011).
    • Davies et al. (1969) explored the reaction of dibromobenzenes with Grignard reagents, revealing potential applications in creating biaryl products (Davies et al., 1969).
  • Electrochemical Studies :

    • Wawzonek and Wagenknecht (1964) conducted polarographic studies of dibromobenzenes, providing insights into electrochemical behavior and potential applications in electrochemistry (Wawzonek & Wagenknecht, 1964).
    • Usutani et al. (2007) utilized microflow systems to study reactions involving dibromobenzene derivatives, highlighting the role of these systems in understanding reaction mechanisms (Usutani et al., 2007).
  • Environmental and Health Studies :

    • Szymańska (1997) examined the hepatotoxicity of brominated benzenes, including dibromobenzenes, in mice, providing crucial data on their potential environmental and health impacts (Szymańska, 1997).
    • Carlson and Tardiff (1977) investigated the effects of dibromobenzene derivatives on xenobiotic metabolism in rats, offering insights into their biological interactions (Carlson & Tardiff, 1977).
  • Advanced Materials Research :

    • Basuroy et al. (2017) explored the structural changes in a luminescent dibromobenzene derivative, contributing to the understanding of its potential in material sciences (Basuroy et al., 2017).
  • Photoelectrochemical Studies :

    • Koval (1992) discussed the reduction of dibromoethylbenzene in photoelectrochemical cells, showing its relevance in studying electron transfer and reaction kinetics (Koval, 1992).

Safety and Hazards

Dibromoethylbenzene is classified as a skin corrosive and causes serious eye damage . It’s advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2,2-dibromoethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAHHTUPPCPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoethylbenzene

CAS RN

30812-87-4
Record name Benzene, dibromoethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030812874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, dibromoethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibromoethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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